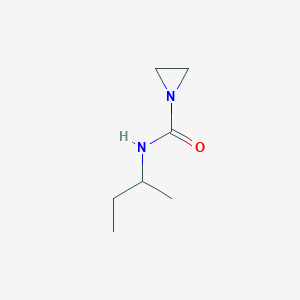
N-(sec-Butyl)aziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-Butyl)aziridine-1-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered nitrogen-containing ring Aziridines are known for their high ring strain, which makes them highly reactive and useful in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)aziridine-1-carboxamide typically involves the reaction of sec-butylamine with an appropriate aziridine precursor. One common method is the ring-opening reaction of aziridine with sec-butylamine under basic conditions. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(sec-Butyl)aziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Depending on the nucleophile used, the ring-opening reactions can yield a variety of amine, alcohol, or thiol derivatives.
Oxidized or Reduced Derivatives: These reactions can lead to the formation of hydroxylamines, amides, or other functionalized compounds.
Aplicaciones Científicas De Investigación
N-(sec-Butyl)aziridine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Polymer Science: The compound can be polymerized to form polyamines, which have applications in coatings, adhesives, and as antimicrobial agents.
Biological Studies: It can be used to study the mechanisms of enzyme inhibition and protein modification.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(sec-Butyl)aziridine-1-carboxamide involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to interact with various biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Aziridine-2-carboxylic acid derivatives
- N-(tert-Butyl)aziridine-1-carboxamide
- N-(n-Butyl)aziridine-1-carboxamide
Uniqueness
N-(sec-Butyl)aziridine-1-carboxamide is unique due to its specific sec-butyl substituent, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other aziridine derivatives, which may have different substituents and, consequently, different chemical and biological properties.
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
N-butan-2-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-3-6(2)8-7(10)9-4-5-9/h6H,3-5H2,1-2H3,(H,8,10) |
Clave InChI |
OPPYKUZMUKJASB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



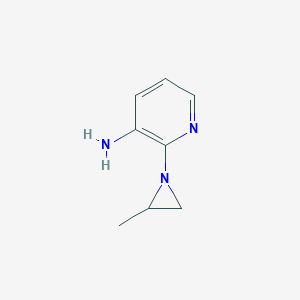

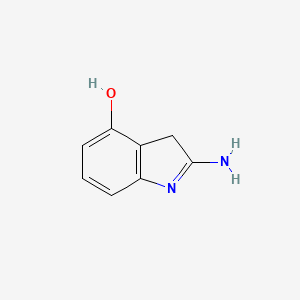
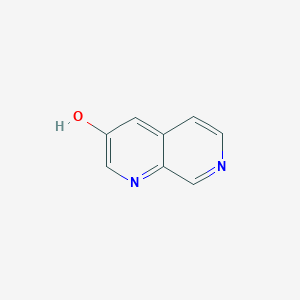
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
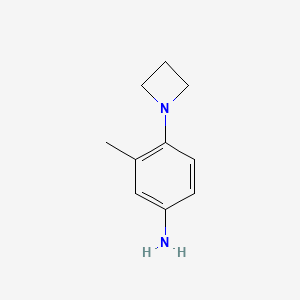
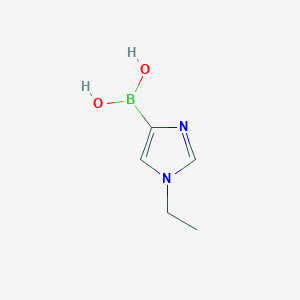
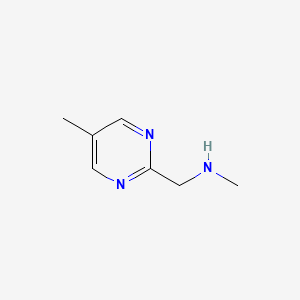

![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)
